3,4-Dichloro-4'-ethoxybenzophenone
Overview
Description
3,4-Dichloro-4'-ethoxybenzophenone, commonly referred to as DEBP, is an organic compound that is used in a variety of scientific applications, including the synthesis of other molecules, and research into the biochemical and physiological effects of its mechanism of action. DEBP is a colorless crystalline solid with a molecular weight of 266.04 g/mol and a melting point of 99-101°C. It is soluble in ethanol and methanol, and insoluble in water.
Scientific Research Applications
Environmental Monitoring and Analytical Techniques
3,4-Dichloro-4'-ethoxybenzophenone and its related compounds, such as benzophenone-type UV filters, are commonly used in various products, necessitating the development of sensitive analytical methods for environmental and biological monitoring. For instance, an automated on-line column-switching HPLC-MS/MS method was developed to measure environmental phenols like 2-hydroxy-4-methoxybenzophenone (BP-3) in human milk, highlighting the importance of assessing human exposure to these compounds in breastfed infants (Ye et al., 2008).
Stability and Toxicity Studies
Studies on the stability and transformation of UV filters in chlorinated water have been conducted to understand their behavior and potential risks in different environments. For example, the transformation of benzophenone-3 (BP3) and benzophenone-4 (BP4) in chlorinated water was investigated, revealing the formation of chlorinated products and suggesting that these compounds and their transformation products could pose potential ecological and health risks (Zhuang et al., 2013).
Reproductive Toxicity Assessment
Concerns about the impact of environmental phenols on reproductive health have led to studies investigating the reproductive toxicity of these compounds. A systematic review of human and animal studies on benzophenone-3 (BP-3) indicated potential endocrine-disrupting effects, altering estrogen and testosterone balance, which could affect reproductive health (Ghazipura et al., 2017).
Catalytic and Antimicrobial Applications
The synthesis of polymer-metal complexes involving 2-hydroxy-4-ethoxybenzophenone has been reported, showing that these complexes exhibit catalytic activity and antimicrobial properties against various microorganisms. This indicates a potential application in the field of catalysis and as antimicrobial agents (Patel et al., 2009).
Metabolism and Endocrine-Disrupting Activity
Studies on the metabolism of benzophenone-type UV filters, such as BP-3, by liver microsomes have shown the formation of metabolites with altered estrogenic and anti-androgenic activities, highlighting the endocrine-disrupting potential of these compounds (Watanabe et al., 2015).
properties
IUPAC Name |
(3,4-dichlorophenyl)-(4-ethoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O2/c1-2-19-12-6-3-10(4-7-12)15(18)11-5-8-13(16)14(17)9-11/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWDFTJTHZVRNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641759 | |
Record name | (3,4-Dichlorophenyl)(4-ethoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
106473-07-8 | |
Record name | (3,4-Dichlorophenyl)(4-ethoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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